m-Tolylazoacetanilide

Description

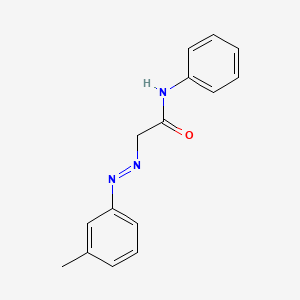

m-Tolylazoacetanilide (CAS: 64046-59-9) is an aromatic azo compound with the molecular formula C₁₅H₁₆N₃O and a molecular weight of 254.34 g/mol. Structurally, it features an azo (-N=N-) group bridging a meta-substituted tolyl group and an acetanilide moiety.

Toxicological studies indicate that this compound exhibits low acute toxicity but demonstrates chronic effects. In a 52-week oral exposure study in rats, a TDLo (lowest published toxic dose) of 4,700 mg/kg induced endocrine and reproductive disturbances .

Properties

CAS No. |

64046-59-9 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

2-[(3-methylphenyl)diazenyl]-N-phenylacetamide |

InChI |

InChI=1S/C15H15N3O/c1-12-6-5-9-14(10-12)18-16-11-15(19)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |

InChI Key |

AFPFPNPSDVFOGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=NCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Tolylazoacetanilide typically involves the diazotization of m-toluidine followed by coupling with acetanilide. The reaction conditions generally include:

Diazotization: m-Toluidine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with acetanilide in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: m-Tolylazoacetanilide undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of azoxy compounds.

Reduction: Formation of corresponding amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

m-Tolylazoacetanilide has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed as a staining agent in microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used as a pigment in the textile, plastic, and paint industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of m-Tolylazoacetanilide primarily involves its interaction with molecular targets through the azo group. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved often include:

Binding to Proteins: The azo group can interact with amino acid residues in proteins, affecting their function.

Formation of Complexes: The compound can form complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Table 1: Physical Properties of Oxazole Derivatives

| Compound Name | m.p. (°C) | Hydrochloride m.p. (°C) |

|---|---|---|

| 2-Phenyl-5-γ-tolyloxazole | 81 | 180 (decomp.) |

| 5-Phenyl-2-piperonyloxazole | 116–117 | 193 (decomp.) |

| 2-γ-Nitrophenyl-5-γ-p-methoxyphenyloxazole | 116 | — |

| 5-γ-p-Methoxy-2-γ-tolyloxazole | 145 | — |

Key Observations :

- Electron-withdrawing groups (e.g., nitro) tend to lower melting points compared to electron-donating groups (e.g., methoxy).

- Hydrochloride salts of these compounds exhibit higher thermal stability but decompose at elevated temperatures.

While this compound lacks a heterocyclic core, its meta-tolyl substituent may similarly influence solubility and stability compared to para-substituted analogs.

Aziridine and Azo Compounds (Toxicological Profiles)

The toxicological profiles of this compound and N-(p-Tolyl)-1-aziridine-carboxamide (CAS: Not provided) highlight significant differences in potency and target systems:

Table 2: Comparative Toxicity Data

Key Observations :

- The aziridine compound is classified as a questionable carcinogen due to neoplastic effects, whereas this compound primarily disrupts endocrine and reproductive systems.

- Both compounds emit toxic NOₓ fumes upon thermal decomposition, though this compound’s degradation pathway remains uncharacterized .

Biological Activity

Chemical Structure and Properties

m-Tolylazoacetanilide has the chemical formula and is characterized by its azo group (-N=N-) linking two aromatic systems. This structure contributes to its properties as a dye and its potential biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at specific concentrations.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 18 | 150 |

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicate that the compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

| Sample | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 75 | 50 |

| Ascorbic Acid (Control) | 90 | 30 |

3. Cytotoxicity Studies

Cytotoxicity assays on various cancer cell lines have revealed that this compound may induce apoptosis in cancer cells. The compound's mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Cytotoxic Effects on HeLa Cells

A study investigated the effects of this compound on HeLa cells, demonstrating significant cytotoxicity with an IC50 value of approximately 40 µg/mL after 24 hours of exposure.

4. Allergenic Potential

Despite its beneficial biological activities, this compound is also recognized as an allergen. Its use in textiles and dyes has raised concerns regarding skin sensitization and allergic reactions among individuals exposed to products containing this compound.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism, leading to reduced pathogen viability.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, this compound promotes cell death through intrinsic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.